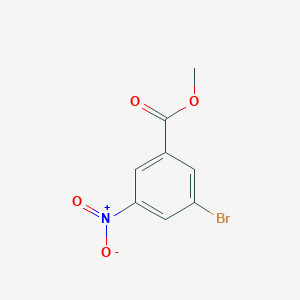

Methyl 3-bromo-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJCZBFPZLYREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286229 | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-87-5 | |

| Record name | 6307-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-bromo-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-5-nitrobenzoate

This guide provides a comprehensive overview of the synthetic pathways leading to methyl 3-bromo-5-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, compares synthetic strategies, and offers detailed, field-proven experimental protocols.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound is most effectively approached via a two-stage process starting from 3-nitrobenzoic acid. This strategy is dictated by the directing effects of the functional groups on the aromatic ring. The carboxyl and nitro groups are both meta-directors, which means that direct bromination of 3-nitrobenzoic acid will preferentially install the bromine atom at the C-5 position, leading to the desired 3-bromo-5-nitrobenzoic acid precursor. The subsequent esterification of the carboxylic acid with methanol yields the target molecule.

This guide will focus on two robust and widely applicable methods for the critical esterification step:

-

Method A: Esterification via an acyl chloride intermediate using thionyl chloride.

-

Method B: Direct acid-catalyzed esterification, known as the Fischer-Speier esterification.

Caption: High-level two-stage synthesis pathway.

Stage 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

The foundational step is the regioselective bromination of 3-nitrobenzoic acid. The choice of N-bromosuccinimide (NBS) in concentrated sulfuric acid is deliberate. Sulfuric acid protonates the nitro group, further deactivating the ring and ensuring the incoming electrophile is directed to the meta position relative to both existing groups. NBS serves as a safer and more manageable source of electrophilic bromine compared to liquid bromine (Br₂).[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the strongly acidic medium, NBS generates the electrophilic bromine species (Br⁺). The π-electrons of the aromatic ring attack the Br⁺, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The subsequent loss of a proton restores aromaticity, yielding the brominated product.

Detailed Experimental Protocol: Bromination

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) under cooling in an ice bath (0°C).

-

Reagent Addition: Slowly add N-bromosuccinimide (6.35 g, 35.90 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and transfer the reaction mixture to a pre-heated oil bath at 65°C. Stir vigorously for 2 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (approx. 200 mL). Stir the resulting slurry for 1 hour to ensure complete precipitation.

-

Purification: Collect the white solid product by vacuum filtration, washing thoroughly with ice-cold water to remove residual acid. Dry the product under vacuum. This procedure typically yields a white solid of high purity (approx. 95%).[4]

Stage 2: Esterification of 3-Bromo-5-nitrobenzoic Acid

This section details two effective methods for converting the synthesized carboxylic acid into its methyl ester. The choice between these methods depends on factors such as available reagents, desired reaction time, and scale.

Method A: Esterification using Thionyl Chloride

This is a highly efficient, irreversible method for ester synthesis. The key to its effectiveness lies in the conversion of the carboxylic acid's hydroxyl group into an excellent leaving group.[1]

The reaction proceeds in two main phases:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form a reactive acyl chlorosulfite intermediate. This intermediate is unstable and readily collapses, releasing sulfur dioxide (SO₂) and a chloride ion to form a highly electrophilic acyl chloride.

-

Nucleophilic Acyl Substitution: The methanol (CH₃OH) then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a proton (scavenged by the chloride ion or another methanol molecule) to yield the final ester product, this compound.

The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the reaction to completion in accordance with Le Châtelier's principle. This makes it a non-equilibrium process, often resulting in higher yields than reversible methods.[1][5]

Caption: Workflow for esterification with thionyl chloride.

-

Reaction Setup: Dissolve 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Under vigorous stirring, add thionyl chloride (15 mL) dropwise to the solution, ensuring the temperature remains low. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully and slowly add saturated sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the excess acid and thionyl chloride. Continue stirring for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated saline (brine) solution. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) eluent system to obtain a white solid.[4]

Method B: Fischer-Speier Esterification

This classic method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[6]

The Fischer esterification is an equilibrium-controlled process.[7] The mechanism involves several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed.[7]

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) with anhydrous methanol (80 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water (approx. 200 mL) and stir.

-

Isolation: Isolate the precipitated solid product by suction filtration and wash it thoroughly with cold water.

-

Purification: The crude product should be recrystallized from methanol to yield the pure this compound.

Data Summary and Method Comparison

| Parameter | Method A (Thionyl Chloride) | Method B (Fischer Esterification) |

| Principle | Irreversible, non-equilibrium | Reversible, equilibrium-driven |

| Reagents | SOCl₂, CH₃OH | H₂SO₄ (cat.), excess CH₃OH |

| Reaction Time | ~2 hours at room temperature | 4-6 hours at reflux |

| Typical Yield | High (e.g., 85-95%) | Moderate to High (dependent on conditions) |

| Byproducts | SO₂(g), HCl(g) | H₂O |

| Advantages | High yield, fast, irreversible | Simpler reagents, less corrosive byproducts |

| Disadvantages | Highly corrosive and toxic reagent | Equilibrium-limited, requires excess alcohol |

Safety and Handling

Working with the reagents in these syntheses requires strict adherence to safety protocols.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Thionyl Chloride (SOCl₂): Extremely corrosive, toxic if inhaled, and reacts violently with water, releasing toxic SO₂ and HCl gases.[6][8] Handle exclusively in a chemical fume hood. Ensure all glassware is perfectly dry. Wear heavy-duty gloves and full face protection.[9][10] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) ready for spills.

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of this compound is a well-established process that hinges on a strategic bromination followed by esterification. The thionyl chloride method for esterification generally offers higher yields and shorter reaction times due to its irreversible nature. However, the classic Fischer esterification remains a viable and effective alternative, particularly when the handling of thionyl chloride is a concern. The choice of method should be guided by the specific requirements of the laboratory setting, including scale, time constraints, and safety infrastructure. Both pathways, when executed with precision and care, reliably produce this valuable chemical intermediate.

References

-

Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. Retrieved from [Link]

-

YouTube. (2020). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. westliberty.edu [westliberty.edu]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. actylislab.com [actylislab.com]

An In-depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-nitrobenzoate is a substituted aromatic compound that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctionalized structure, featuring a methyl ester, a bromo group, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The electron-withdrawing nature of the nitro and bromo groups significantly influences the reactivity of the aromatic ring, making it a valuable synthon for introducing specific functionalities in multi-step syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| CAS Number | 6307-87-5 | [1][2] |

| Appearance | White solid | [3] |

| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [4] |

| Melting Point | Not available | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, and ether.[5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

A published synthesis of this compound provides the following ¹H NMR data (300MHz, Chloroform-d): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H).[3]

-

δ 8.74, 8.57, 8.46 (s, 1H each): These singlets correspond to the three protons on the aromatic ring. The strong deshielding is due to the presence of two electron-withdrawing groups (nitro and bromo) and the ester functionality. The splitting pattern (or lack thereof, appearing as singlets) is characteristic of a 1,3,5-trisubstituted benzene ring where the aromatic protons do not have adjacent proton neighbors to couple with.

-

δ 3.95 (s, 3H): This singlet is characteristic of the three protons of the methyl ester group (-COOCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on the ¹³C NMR spectrum of methyl 3-nitrobenzoate[6][7], we can predict the approximate chemical shifts for this compound. The introduction of a bromine atom will cause a downfield shift for the carbon it is attached to and will also influence the shifts of the other ring carbons.

-

~164 ppm: Carbonyl carbon (C=O) of the ester.

-

~148 ppm: Aromatic carbon attached to the nitro group (C-NO₂).

-

~122-135 ppm: Aromatic carbons. The carbon attached to the bromine (C-Br) is expected to be in this region, as well as the other aromatic CH carbons.

-

~52 ppm: Methyl carbon (-OCH₃) of the ester.

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[8][9]

-

~1735-1750 cm⁻¹: Strong C=O stretching vibration of the ester group.[8]

-

~1490-1550 cm⁻¹ and 1315-1355 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[8]

-

~1160-1210 cm⁻¹: C-O stretching of the ester group.[8]

-

~1600 and 1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.[8]

-

Below 800 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[5] Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to form a benzoyl cation.[10]

Synthesis

This compound is typically synthesized in a two-step process starting from 3-nitrobenzoic acid.[3]

Step 1: Bromination of 3-Nitrobenzoic Acid

In this step, 3-nitrobenzoic acid is brominated to yield 3-bromo-5-nitrobenzoic acid. The nitro group is a meta-director, and since the starting material already has a substituent at position 3, the incoming bromo group is directed to the 5-position.

-

Reaction: 3-Nitrobenzoic acid is dissolved in concentrated sulfuric acid and treated with N-bromosuccinimide (NBS).

-

Mechanism: The sulfuric acid protonates the NBS, which then acts as a source of the electrophile Br⁺. The electron-rich aromatic ring of 3-nitrobenzoic acid attacks the electrophilic bromine, leading to the substitution of a hydrogen atom with a bromine atom.

-

Rationale for Reagents: Concentrated sulfuric acid serves as both a solvent and a catalyst, activating the brominating agent. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Step 2: Esterification of 3-Bromo-5-nitrobenzoic Acid

The carboxylic acid is then converted to its methyl ester.

-

Reaction: 3-Bromo-5-nitrobenzoic acid is dissolved in methanol and treated with thionyl chloride (SOCl₂).

-

Mechanism: This is a classic Fischer esterification. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of HCl and SO₂ yields the methyl ester.

-

Rationale for Reagents: Methanol serves as both the solvent and the reactant. Thionyl chloride is a highly effective reagent for this transformation as it drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three functional groups.

Aromatic Ring Reactivity

Both the nitro group and the bromine atom are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] Any further electrophilic substitution would be directed to the positions ortho to the bromine and meta to the nitro and ester groups (positions 2, 4, and 6), though harsh reaction conditions would be required.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[11][12] The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate, especially when it is positioned ortho or para to the leaving group.[13] In this case, with the bromine at a meta position relative to the nitro group, SNAr reactions are less favorable but can be forced to occur under strenuous conditions with strong nucleophiles.

Ester Group Reactivity

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid.[14][15] It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly as a precursor for P2Y receptor antagonists.[3] The P2Y receptor family, a class of G protein-coupled receptors, is involved in a variety of physiological processes, and their modulation is a target for the treatment of diseases such as thrombosis, inflammation, and cancer.[16][17][18]

Specifically, this compound can be used to prepare derivatives of 3-(4-trifluoromethylbenzoyl)aminobenzoic acid, which have shown P2Y receptor antagonistic activity.[3] The synthetic strategy often involves the reduction of the nitro group to an amine, which can then be acylated or further modified. The bromine atom can also serve as a handle for cross-coupling reactions to introduce further diversity into the molecular scaffold.

Caption: General synthetic utility in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is harmful if swallowed, inhaled, or in contact with skin.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[19] Use in a well-ventilated area or in a chemical fume hood.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[19]

In case of exposure, follow standard first-aid measures and seek medical attention.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physicochemical properties and reactivity. Its synthesis is straightforward, and its trifunctionalized nature provides a versatile platform for the construction of more complex molecules. Its role as a precursor to P2Y receptor antagonists highlights its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and in the development of new therapeutic agents.

References

-

Chemsrc. This compound. (2025-08-25). Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

-

Convergent Synthesis of the Potent P2Y Receptor Antagonist MG 50-3-1 Based on a Regioselective Ullmann Coupling Reaction. Molecules. 2012;17(3):2891-2903. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Ullah, H., et al. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry. 2023;11:1186835. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available from: [Link]

-

Organic Chemistry II. Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020-08-05). Available from: [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. (2022-03-24). Available from: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14). Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Available from: [Link]

-

ChemBK. Methyl 3-nitrobenzoate. (2024-04-09). Available from: [Link]

-

Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Available from: [Link]

-

Homework.Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid.. Available from: [Link]

-

Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. (2021-12-20). Available from: [Link]

-

Brainly. What would the fragmentation pattern of methyl nitrobenzoate be on GC-MS (Gas Chromatography-Mass Spectrometry)?. (2023-08-09). Available from: [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. 2021;64(15):10693-10729. Available from: [Link]

Sources

- 1. This compound | C8H6BrNO4 | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:6307-87-5 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. sciencing.com [sciencing.com]

- 9. homework.study.com [homework.study.com]

- 10. brainly.com [brainly.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. homework.study.com [homework.study.com]

- 15. quora.com [quora.com]

- 16. Convergent Synthesis of the Potent P2Y Receptor Antagonist MG 50-3-1 Based on a Regioselective Ullmann Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hmdb.ca [hmdb.ca]

A Comprehensive Technical Guide to Methyl 3-bromo-5-nitrobenzoate for Advanced Synthesis

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of methyl 3-bromo-5-nitrobenzoate. The focus is to provide not just procedural steps but the underlying scientific rationale to empower effective and innovative application of this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Profile

This compound is an aromatic ester distinguished by a trifunctionalized benzene ring. The presence of a methyl ester, a bromine atom, and a nitro group at the meta positions creates a unique electronic and steric environment, making it a valuable synthon for complex molecular architectures.

Key Identifiers

Accurate identification is the foundation of reproducible science. The following table consolidates the essential identifiers for this compound.

| Identifier | Value |

| CAS Number | 6307-87-5[1][2][3] |

| Molecular Formula | C₈H₆BrNO₄[1][3] |

| Molecular Weight | 260.04 g/mol [1][3] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3[3] |

| SMILES | COC(=O)c1cc(Br)cc(c1)[O-][3] |

Physicochemical Properties

A thorough understanding of the compound's physical properties is critical for experimental design, from reaction setup to purification.

| Property | Value |

| Appearance | White to light yellow crystalline solid[4] |

| Melting Point | 159-161°C[4] |

| Boiling Point | 326.0±22.0 °C at 760 mmHg[2] |

| Density | 1.7±0.1 g/cm³[2] |

| Solubility | Soluble in organic solvents like tetrahydrofuran and methanol; insoluble in water. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid. The protocol described below is a robust method that ensures high yield and purity.

Synthetic Workflow Overview

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-nitrobenzoic acid in methanol and cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cooled solution. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, activating it for esterification. This method avoids the high temperatures often required for Fischer esterification.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with saturated saline solution, then dry over anhydrous Na₂SO₄.

-

Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (10:1) solvent system to yield a white solid.[5]

Strategic Applications in Drug Discovery and Development

The true value of this compound lies in its capacity as a versatile scaffold for building complex molecules. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy.

Key Synthetic Transformations

The following diagram illustrates the principal synthetic routes accessible from this intermediate.

Caption: Major synthetic pathways utilizing this compound.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs). This transformation opens up a vast chemical space for further derivatization.

-

Amide Formation: The methyl ester can be converted to an amide by reaction with an appropriate amine, often facilitated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

Role as a Pharmaceutical Intermediate

This compound and its parent acid are crucial intermediates in the synthesis of various APIs. Derivatives have shown potential in the development of treatments for cancer and tuberculosis. For instance, it serves as a precursor for compounds that exhibit P2Y receptor antagonistic activity.[5] The ability to systematically modify the molecule at its three functional sites makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The following guidelines are based on standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Exposure Response:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS#:6307-87-5 | Chemsrc [chemsrc.com]

- 3. This compound | C8H6BrNO4 | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of Methyl 3-bromo-5-nitrobenzoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5), a key intermediate in pharmaceutical synthesis.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the rationale behind spectral assignments and providing standardized protocols for data acquisition.

Molecular Structure and Overview

This compound possesses a trisubstituted aromatic ring, presenting a distinct substitution pattern that gives rise to characteristic spectroscopic signatures. The presence of an ester, a nitro group, and a bromine atom creates a unique electronic environment, which is reflected in the chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Data

The following ¹H NMR data has been reported for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.74 | Singlet | 1H | Ar-H |

| 8.57 | Singlet | 1H | Ar-H |

| 8.46 | Singlet | 1H | Ar-H |

| 3.95 | Singlet | 3H | -OCH₃ |

Solvent: Chloroform-d, Spectrometer Frequency: 300 MHz.

Interpretation

The ¹H NMR spectrum shows two distinct regions: the aromatic region (δ 8.0-9.0 ppm) and the aliphatic region (δ 3.5-4.0 ppm).

-

Methyl Protons: A sharp singlet at δ 3.95 ppm, integrating to three protons, is unequivocally assigned to the methyl ester (-OCH₃) protons. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The three aromatic protons appear at very downfield shifts (δ 8.46, 8.57, and 8.74 ppm), which is a direct consequence of the strong electron-withdrawing effects of both the nitro (-NO₂) and bromo (-Br) substituents, as well as the ester group. These groups deshield the aromatic ring protons significantly.

Expert Note on Splitting: The reporting of three distinct singlets for the aromatic protons is unusual. Given the 1,3,5-substitution pattern, the three aromatic protons (at C2, C4, and C6) are chemically non-equivalent. One would anticipate observable meta-coupling between them (typically 2-3 Hz). The expected pattern would be:

- H-2: A triplet (or more accurately, a doublet of doublets) due to coupling with H-4 and H-6.

- H-4: A triplet (or doublet of doublets) due to coupling with H-2 and H-6.

- H-6: A triplet (or doublet of doublets) due to coupling with H-2 and H-4.

The observation of singlets suggests that the coupling constant is very small and not resolved by the 300 MHz spectrometer, or the data has been reported without noting the fine splitting. For unambiguous structural confirmation, analysis on a higher field instrument (≥400 MHz) is recommended to resolve these meta-couplings.

Caption: Aromatic protons in this compound.

¹³C NMR Spectroscopy

Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~164.5 | C =O | Typical range for an ester carbonyl carbon. |

| ~148.5 | C -NO₂ | Strong deshielding by the attached nitro group. |

| ~137.0 | C -H (C4 or C2) | Deshielded aromatic carbon. |

| ~133.0 | C -COOCH₃ | Quaternary carbon, deshielded by ester group. |

| ~129.5 | C -H (C6) | Deshielded aromatic carbon. |

| ~124.0 | C -Br | Carbon attached to bromine. |

| ~123.0 | C -H (C2 or C4) | Deshielded aromatic carbon. |

| ~53.0 | -OC H₃ | Typical shift for a methyl ester carbon. |

Interpretation

The prediction relies on the principle of substituent additivity. The deshielding effects of the bromine and nitro groups are significant.

-

Carbonyl and Methoxy Carbons: The ester carbonyl carbon is expected around δ 164.5 ppm and the methoxy carbon around δ 53.0 ppm, consistent with values for other methyl benzoates.[2]

-

Aromatic Carbons: The six aromatic carbons are expected to be distinct. The carbons directly attached to the electron-withdrawing nitro group (C5) and the ester group (C1) will be significantly downfield. The carbon bearing the bromine (C3) will also be downfield. The three carbons bearing hydrogen atoms (C2, C4, C6) will be the most upfield among the aromatic signals, though still deshielded compared to benzene (δ 128.5 ppm). Precise assignment requires 2D NMR experiments like HSQC and HMBC.

Experimental Protocol for NMR

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a ≥300 MHz NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C {¹H} should be used.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at δ 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic |

| ~1730 | Strong | C=O Stretch | Ester |

| ~1530 | Strong | N-O Asymmetric Stretch | Nitro |

| ~1350 | Strong | N-O Symmetric Stretch | Nitro |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Medium | C-O Stretch | Ester |

| ~730 | Strong | C-Br Stretch | Aryl Halide |

Interpretation

The IR spectrum is dominated by absorptions from the ester and nitro groups.

-

Ester Group: A very strong and sharp absorption around 1730 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretch of the ester. Strong bands for the C-O stretching vibrations are also expected around 1250 cm⁻¹ and 1100 cm⁻¹.

-

Nitro Group: Two strong absorptions are definitive for the nitro group: one near 1530 cm⁻¹ for the asymmetric N-O stretch and another near 1350 cm⁻¹ for the symmetric stretch. The presence of both strong bands is a reliable indicator of the -NO₂ moiety.[3]

-

Other Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, often around 730 cm⁻¹.

Experimental Protocol for IR

-

Technique: The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Processing: Perform a background scan of the clean ATR crystal before the sample scan. The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Data

-

Molecular Formula: C₈H₆BrNO₄

-

Molecular Weight: 260.04 g/mol [1]

-

Exact Mass: 258.94802 Da[4]

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed.

-

m/z 259 (containing ⁷⁹Br)

-

m/z 261 (containing ⁸¹Br)

-

The relative abundance of these peaks will be approximately 1:1, a hallmark of a monobrominated compound.

-

Interpretation of Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key losses from the molecular ion.

-

Loss of Methoxy Radical (•OCH₃): The most common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a stable acylium ion.

-

[M - 31]⁺: m/z 228/230

-

-

Loss of Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of a nitro radical.

-

[M - 46]⁺: m/z 213/215

-

-

Loss of Carbomethoxy Radical (•COOCH₃): Loss of the entire ester group as a radical is also possible.

-

[M - 59]⁺: m/z 200/202

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

-

[M - 79/81]⁺: m/z 180

-

The base peak in the spectrum will likely be the acylium ion at m/z 228/230 due to its high stability.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocol for MS

-

Ionization Method: Electron Ionization (EI) is standard for this type of small molecule analysis.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface if purity needs to be confirmed simultaneously.

-

Acquisition: Acquire data over a mass range of m/z 50-350 to ensure all relevant fragments and the molecular ion are detected.

-

Analysis: Analyze the resulting spectrum for the molecular ion peaks (m/z 259/261) and the characteristic fragmentation pattern. Compare the isotopic abundance of the bromine-containing fragments to theoretical values.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Methyl benzoate 13C NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. Retrieved from [Link]

-

Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrNO4). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

-

Brainly. (2023). What would the fragmentation pattern of methyl nitrobenzoate be on GC-MS. Retrieved from [Link]

Sources

Methyl 3-bromo-5-nitrobenzoate molecular structure and formula.

An In-Depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core scientific principles of this compound, moving beyond a simple datasheet to provide actionable insights grounded in established experimental evidence. Here, we explore the molecule's structure, synthesis, and critical applications, emphasizing the causal relationships that govern its reactivity and utility.

Core Molecular Identity and Structural Elucidation

This compound is an aromatic ester that serves as a highly versatile intermediate in organic synthesis. Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a nitro group—on a benzene ring allows for a wide array of subsequent chemical modifications. This trifunctional nature makes it a valuable building block for constructing complex molecular architectures, particularly in the pharmaceutical industry.[1][2]

The definitive identifiers for this compound are crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Chemical Formula | C₈H₆BrNO₄[2][3] |

| CAS Number | 6307-87-5[3][4][5] |

| Molecular Weight | 260.04 g/mol [3][4] |

| Synonyms | 3-bromo-5-nitrobenzoic acid methyl ester, Benzoic acid, 3-bromo-5-nitro-, methyl ester[3][4] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is key to understanding the molecule's reactivity. The electron-withdrawing nature of the nitro group and the bromine atom influences the electron density of the aromatic ring, dictating the regioselectivity of further reactions. The structure is visualized below.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods. [1] Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

-

Rationale: The strongly deactivating nitro group on 3-nitrobenzoic acid directs the incoming electrophile (Br⁺) to the meta position (C5). Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate the reactive bromonium ion.

-

In a flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) under cooling in an ice bath (0°C).

-

Slowly add N-bromosuccinimide (6.35 g, 35.90 mmol) portion-wise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, transfer the flask to a preheated oil bath at 65°C and stir for 2 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water (200 mL) with vigorous stirring.

-

A precipitate will form. Stir for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with ice water, and dry to yield 3-bromo-5-nitrobenzoic acid as a white solid (yield: ~95%). [1] Step 2: Synthesis of this compound

-

Rationale: This step is a Fischer esterification. Thionyl chloride is a highly effective activating agent for the carboxylic acid. It reacts to form an acyl chloride intermediate, which is much more electrophilic and readily attacked by methanol to form the methyl ester.

-

Suspend the dried 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) in methanol (25 mL) and cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (15 mL) dropwise to the suspension under stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Upon reaction completion, slowly neutralize the excess thionyl chloride by adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain this compound as a white solid (yield: ~86%). [1]

Analytical Characterization for Structure Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous validation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. The reported spectrum for this compound shows distinct signals for the aromatic protons and the methyl ester protons. [1] * ¹H NMR (300MHz, CDCl₃): δ 8.74 (t, J=1.6 Hz, 1H), 8.57 (t, J=2.0 Hz, 1H), 8.46 (t, J=1.8 Hz, 1H), 3.95 (s, 3H). [1] * Interpretation: The three signals in the aromatic region (δ 8.4-8.8 ppm) correspond to the three protons on the benzene ring. The singlet at δ 3.95 ppm with an integration of 3H is characteristic of the methyl ester protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. Expected characteristic peaks include strong absorptions for the C=O of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹), and C-O ester stretches (around 1250 cm⁻¹). [6]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of C₈H₆BrNO₄.

Utility in Pharmaceutical and Agrochemical Synthesis

This compound is not an end-product but a crucial starting point for more complex molecules. Its value is demonstrated by its use in the synthesis of biologically active compounds.

-

Pharmaceutical Intermediate: The compound is a known intermediate for preparing molecules with P2Y receptor antagonistic activity, which are targets for various therapeutic areas. [1]* Precursor to Novel Drug Candidates: The structural motif of 3-bromo-5-nitrobenzoic acid (the parent acid) is foundational in the synthesis of novel drug candidates. Research has highlighted its importance in creating compounds with potential antitubercular and anticancer properties. The ester form provides a protected carboxylic acid that can be easily deprotected in later synthetic steps.

-

Agrochemical Synthesis: The parent acid is also a vital intermediate in producing advanced crop protection chemicals, such as herbicides. The functional groups allow for the development of molecules with high efficacy against target weeds.

References

-

PubChem. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound CAS#:6307-87-5. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Bromo-5-nitrobenzoic acid CAS#:6307-83-1. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Key Intermediate: The Role of 3-Bromo-5-nitrobenzoic Acid in Drug Discovery. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of Methyl 3-bromo-5-nitrobenzoate

<

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Methyl 3-bromo-5-nitrobenzoate (C₈H₆BrNO₄), a key intermediate in various organic synthesis applications. An understanding of its solubility is critical for researchers, chemists, and drug development professionals to optimize reaction conditions, develop purification strategies, and guide formulation efforts. This document synthesizes theoretical principles of solubility with practical, field-proven experimental protocols. It offers a predicted solubility profile across a range of common laboratory solvents, detailed methodologies for empirical determination, and essential safety information.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a substituted aromatic compound featuring a methyl ester, a nitro group, and a bromine atom on the benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.

The success of any chemical process involving this compound—be it synthesis, recrystallization, extraction, or formulation—is fundamentally governed by its interaction with the solvent. A poorly chosen solvent can lead to low reaction yields, incomplete purification, or failed formulation attempts. Therefore, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a prerequisite for efficient, reproducible, and scalable scientific work. This guide provides the theoretical framework and practical tools necessary for scientists to predict, determine, and utilize the solubility properties of this important chemical intermediate.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 6307-87-5 | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | Not available. For reference, the related compound Methyl 3-nitrobenzoate has a melting point of 78-80 °C. | [4][5][6] |

| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

Molecular Structure and Polarity Analysis:

The structure of this compound is a delicate balance of polar and non-polar moieties.

-

Non-polar Regions: The benzene ring and the covalently bonded bromine atom contribute to the molecule's lipophilic (oil-loving) character.

-

Polar Regions: The nitro group (-NO₂) and the methyl ester group (-COOCH₃) are strongly polar due to the presence of electronegative oxygen and nitrogen atoms. These groups are capable of engaging in dipole-dipole interactions.

This duality in its structure predicts that the compound will not be readily soluble in the extremes of the polarity spectrum (i.e., highly polar water or very non-polar alkanes). Instead, its solubility is expected to be highest in solvents of intermediate polarity that can effectively solvate both the non-polar aromatic backbone and the polar functional groups. This concept is governed by the foundational principle of "like dissolves like."[7]

Theoretical Framework: Predicting Solubility

The principle that "like dissolves like" is the cornerstone of solubility prediction. It states that substances with similar intermolecular forces are likely to be soluble in one another.[7]

-

Polar Solvents: These solvents, such as water or ethanol, have large dipole moments and can form strong intermolecular interactions like hydrogen bonds. They are most effective at dissolving polar solutes and ionic compounds.

-

Non-polar Solvents: Solvents like hexane or toluene have small or non-existent dipole moments and interact primarily through weaker London dispersion forces. They are best suited for dissolving non-polar solutes.

For this compound, solubility in a given solvent is a function of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.

The relationship between the solute's structure and solvent polarity can be visualized as a decision-making workflow.

Caption: Logical workflow for predicting solubility based on molecular features.

Effect of Temperature: For most solid solutes, solubility increases as the temperature rises.[7] This is because the dissolution process is often endothermic, and applying heat (energy) to the system helps overcome the lattice energy of the crystal and favors the dissolution process, as described by Le Châtelier's principle. This property is the basis for purification by recrystallization.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile for this compound is predicted. This table serves as a starting point for solvent screening in any experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, non-polar aromatic structure dominates, making it unable to overcome the strong hydrogen bonding network of water. The related compound methyl 3-nitrobenzoate is also insoluble in water.[5][6][7] |

| Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl portion of the alcohol can interact with the non-polar regions, while the hydroxyl group interacts with the polar ester and nitro groups. Solubility is expected to be higher in hot ethanol.[7] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents possess strong dipoles to solvate the polar functional groups and are organic in nature, making them compatible with the benzene ring. |

| Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Soluble | These are highly polar aprotic solvents known for their excellent ability to dissolve a wide range of organic compounds. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and are highly effective at dissolving moderately polar organic solids. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than ketones but more polar than hydrocarbons, offering a good balance for dissolving the compound. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic nature of the solvent can engage in π-π stacking with the solute's benzene ring, but these solvents are not polar enough to effectively solvate the nitro and ester groups. |

| Aliphatic | Hexane, Cyclohexane | Insoluble | These non-polar solvents lack any effective mechanism to interact with and overcome the strong intermolecular forces of the polar functional groups in the crystal lattice. |

Experimental Protocols for Solubility Determination

While predictions are useful, empirical determination is essential for obtaining accurate quantitative data. The following protocols describe standard, reliable methods for assessing solubility.

Protocol 5.1: Qualitative Solubility Assessment

This is a rapid method to quickly screen solvents and confirm the predictions outlined in the table above.

Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a specific solvent at room temperature.

Methodology:

-

Add approximately 20-30 mg of this compound to a small test tube or vial.

-

Add the test solvent dropwise, starting with 0.5 mL.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.

-

Visually inspect the solution. If the solid has completely dissolved, it is classified as "soluble."

-

If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the agitation.

-

Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Classification:

-

Soluble: Dissolves completely in ≤ 3 mL of solvent.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: No noticeable dissolution of the solid.

-

Protocol 5.2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound at a specific temperature. The causality behind this method is to ensure that the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium.

Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a controlled temperature.

Caption: Experimental workflow for the Shake-Flask solubility method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials (the excess is crucial to ensure saturation).

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For finer suspensions, centrifugation may be required.

-

Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.[4]

-

-

Engineering Controls: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The solubility profile of this compound is dictated by its molecular structure, which contains both polar and non-polar functional groups. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols and ethers, and largely insoluble in water and non-polar aliphatic hydrocarbons. This guide provides both the theoretical basis for these predictions and robust, validated protocols for their empirical determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and successful outcomes in their synthetic and formulation endeavors.

References

-

Chemsrc. (n.d.). This compound | CAS#:6307-87-5. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4-methyl-5-nitrobenzoate. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrNO4). Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C8H6BrNO4 | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:6307-87-5 | Chemsrc [chemsrc.com]

- 5. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-nitrobenzoate for Research and Development

This guide provides comprehensive safety protocols and handling precautions for Methyl 3-bromo-5-nitrobenzoate (CAS No: 6307-87-5), a key reagent in various synthetic pathways within pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and professionals in drug development who are actively working with this compound.

Compound Profile and Hazard Identification

This compound is a substituted aromatic compound with the molecular formula C₈H₆BrNO₄.[1][2] Its structure, featuring a bromine atom and a nitro group on the benzene ring, dictates its reactivity and toxicological profile.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Appearance | White to yellow solid/crystals | |

| Melting Point | 78-80 °C | [3] |

| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 151.0 ± 22.3 °C | [1] |

| Solubility | Low water solubility | [4] |

The relatively high boiling and flash points suggest a low risk of ignition under standard laboratory conditions; however, it is combustible and should be kept away from open flames and high heat sources.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2][5][6]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4][5]

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineering controls.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through well-designed engineering controls. All work with this compound should be conducted in a certified chemical fume hood to control the inhalation of dust or vapors.[1][7] The fume hood provides a physical barrier and ensures that any airborne particles are effectively removed from the user's breathing zone. Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][8]

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

Hand Protection

Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[7] Given the lack of specific breakthrough time data for this compound, it is crucial to:

-

Select gloves with a minimum thickness for adequate splash protection.[9]

-

Change gloves immediately upon any sign of contamination, degradation, or puncture.[7]

-

For prolonged or immersive handling, consider heavier-duty gloves.[9]

Eye and Face Protection

Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[1][7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][9]

Skin and Body Protection

A full-length laboratory coat, buttoned, is required.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]

Respiratory Protection

When engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH-approved respirator may be necessary.[8][10] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]

Safe Handling and Storage Protocols

General Handling

-

Avoid all personal contact, including inhalation of dust.[11]

-

Wash hands thoroughly with soap and water after handling.[11][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[11][12]

-

Use dry clean-up procedures and avoid generating dust.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][13]

-

Keep away from heat, sparks, and open flames.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

Emergency Procedures: Preparedness and Response

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][10] | [5][10] |

| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][14] Seek medical attention if irritation persists.[1] | [1][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][11] | [1][5][11][14] |

| Ingestion | Wash out the mouth with copious amounts of water.[1] Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[10][15] Seek immediate medical attention.[1][10] | [1][10][15] |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Emergency spill response workflow for this compound.

Fire-Fighting Measures

While not highly flammable, containers may burn.[11]

-